

Atorvastatin-d5 Lactone: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Atorvastatin-d5 Lactone

Cat. No.: B602580

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For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on **Atorvastatin-d5 Lactone**, a deuterated analog of Atorvastatin Lactone. This document outlines its chemical properties, and details relevant experimental protocols for its use in research, including its role as an internal standard in analytical methods and its application in studying drug metabolism and transporter interactions.

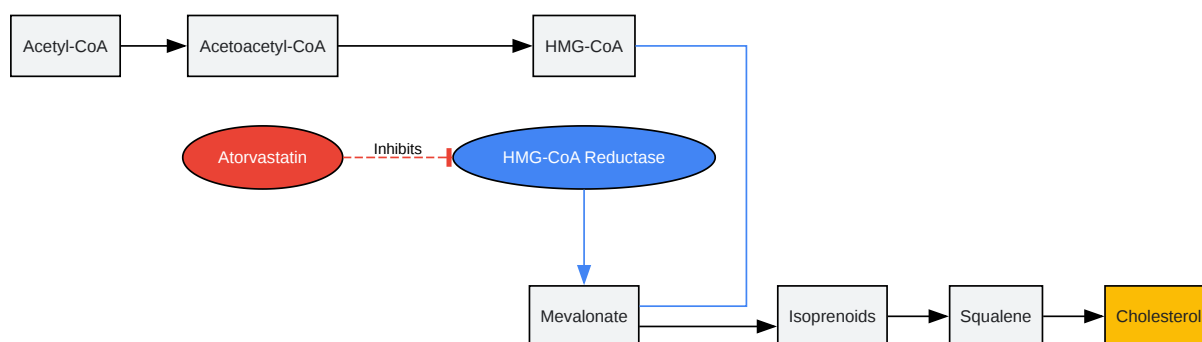
Core Compound Data

Atorvastatin-d5 Lactone is a stable isotope-labeled version of Atorvastatin Lactone, the inactive prodrug form of the widely prescribed cholesterol-lowering medication, Atorvastatin. The incorporation of five deuterium atoms provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based quantitative analysis.

Property	Value
CAS Number	1217749-86-4
Molecular Formula	C ₃₃ H ₂₈ D ₅ FN ₂ O ₄
Molecular Weight	545.66 g/mol

Atorvastatin and the Cholesterol Biosynthesis Pathway

Atorvastatin, in its active acid form, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway for cholesterol synthesis. By blocking this enzyme, atorvastatin reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.



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Figure 1: Simplified Cholesterol Biosynthesis Pathway and Atorvastatin's Mechanism of Action.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Atorvastatin Lactone and its deuterated analog.

Quantification of Atorvastatin-d5 Lactone in Plasma by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of **Atorvastatin-d5 Lactone** in plasma samples, often used as an internal standard for the analysis of Atorvastatin and its metabolites.

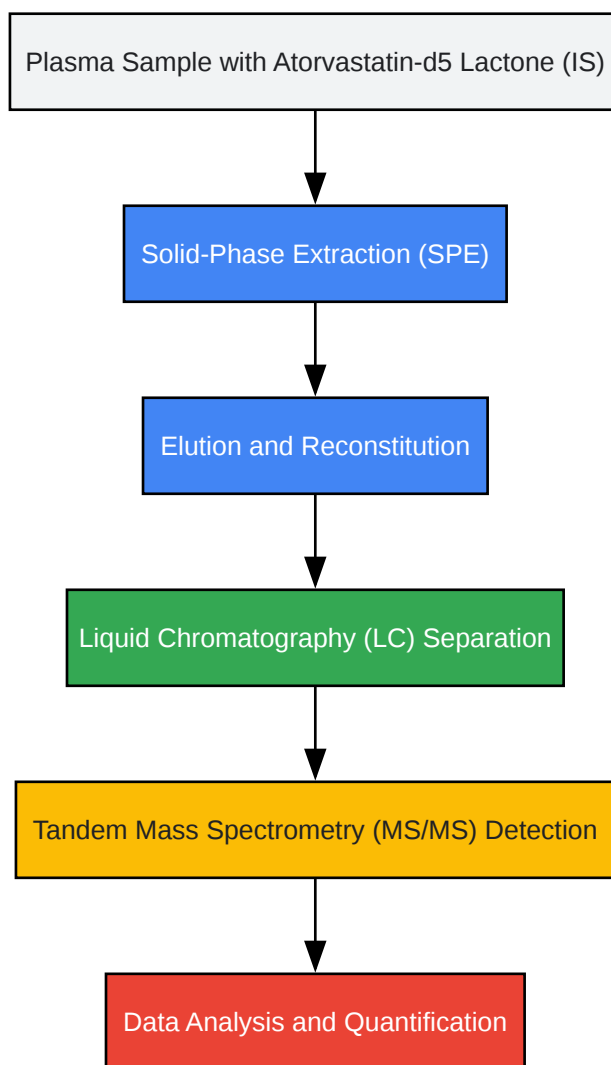
1. Sample Preparation (Solid-Phase Extraction)

- To 500 μ L of plasma, add 50 μ L of the internal standard working solution (**Atorvastatin-d5 Lactone** in a suitable solvent like methanol).
- Vortex mix the sample for 30 seconds.
- Add 450 μ L of 0.1 M ammonium acetate buffer (pH 4.6) and vortex again.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Conditions

- LC Column: C18 analytical column (e.g., 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B).
- Flow Rate: 400 μ L/min.
- Injection Volume: 10 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
- MRM Transitions:
 - Atorvastatin Lactone: m/z 541.4 \rightarrow 448.3

- **Atorvastatin-d5 Lactone:** m/z 546.4 → 453.3 (example, exact mass may vary based on labeling pattern)



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